Product packaging for 2-Tolylisocyanide(Cat. No.:CAS No. 10468-64-1)

2-Tolylisocyanide

Cat. No.: B079263
CAS No.: 10468-64-1
M. Wt: 117.15 g/mol
InChI Key: HGHZICGHCZFYNX-UHFFFAOYSA-N
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Description

2-Tolylisocyanide is a high-value organoisocyanide reagent extensively utilized in synthetic organic and coordination chemistry. Its primary research application lies in its role as a fundamental building block in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, where it facilitates the efficient, one-pot synthesis of complex molecular architectures like peptidomimetics and heterocyclic compounds. Furthermore, this compound serves as a versatile ligand in organometallic chemistry, coordinating to transition metal centers (e.g., Pd, Pt, Au) through its carbon donor atom. This coordination modulates the electronic properties of the metal, making it an invaluable tool in catalysis, the development of metal-organic frameworks (MOFs), and the synthesis of novel organometallic complexes. The ortho-substituted toluene group confers distinct steric and electronic characteristics compared to its meta- and para-isomers, influencing reactivity and ligand properties in metal complexes. Researchers value this compound for its ability to introduce the 2-tolyl motif and isocyanide functional group into target molecules, enabling the exploration of new chemical space in drug discovery, materials science, and catalytic process development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B079263 2-Tolylisocyanide CAS No. 10468-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-7-5-3-4-6-8(7)9-2/h3-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHZICGHCZFYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341820
Record name 2-Tolylisocyanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-64-1
Record name 2-Tolylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyano-2-methylbenzene
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Fundamental Role of Isocyanides in Organic Synthesis and Beyond

Isocyanides, also known as isonitriles, are a class of organic compounds featuring the functional group -N⁺≡C⁻. wikipedia.org This unique structure, with a formally divalent carbon atom, imparts a dual electrophilic and nucleophilic character to the isocyanide carbon. researchgate.net This ambident reactivity is the cornerstone of their extensive and diverse applications in organic chemistry. researchgate.net They serve as versatile building blocks for the synthesis of a wide array of nitrogen-containing compounds. wikipedia.orgresearchgate.net

Isocyanides are key participants in numerous multicomponent reactions (MCRs), which are chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. kirj.eeresearchgate.net The most prominent examples are the Ugi and Passerini reactions. wikipedia.orgresearchgate.net These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity from simple starting materials. kirj.ee Beyond MCRs, isocyanides readily engage in cycloaddition reactions and insertion reactions, further highlighting their synthetic utility. wikipedia.org They have also proven to be valuable reagents in palladium-catalyzed processes. wikipedia.org

The isocyanide functional group is not just a synthetic curiosity; it is also found in nature. The first naturally occurring isocyanide, xanthocillin, was isolated from the mold Penicillium notatum in 1957 and was found to have antibiotic properties. wikipedia.orgaakash.ac.in Since then, numerous other isocyanides have been discovered, many of which are metabolites of marine organisms. wikipedia.orgaakash.ac.in In coordination chemistry, isocyanides act as ligands, forming stable complexes with most transition metals. wikipedia.org They are considered electron-rich analogs of carbon monoxide. wikipedia.org

Scope and Significance of 2 Tolylisocyanide in Modern Chemical Transformations

2-Tolylisocyanide, also known as 2-methylphenyl isocyanide or 1-isocyano-2-methylbenzene, is an aromatic isocyanide that has found significant application in various modern chemical transformations. uni.luchemeo.com Its utility stems from the general reactivity of the isocyanide group, combined with the electronic and steric influences of the ortho-methyl group on the phenyl ring.

A key area where this compound is employed is in the synthesis of heterocyclic compounds. For instance, α-lithiated this compound can be used in the synthesis of indoles. thieme-connect.de It also participates in radical cyclization reactions to form phenanthridine (B189435) derivatives. beilstein-journals.org The reaction of 2-isocyanobiaryls, which can be derived from this compound, with radical initiators leads to the formation of substituted phenanthridines. beilstein-journals.org

Furthermore, this compound is utilized in multicomponent reactions to generate complex molecular architectures. researchgate.net These reactions are valuable for creating libraries of compounds for biological screening. researchgate.net For example, Ugi four-component reactions (Ugi-4CR) using this compound have been employed to synthesize di-N-substituted glycyl-phenylalanine derivatives. researchgate.net In coordination chemistry, this compound reacts with metal complexes, such as arenediazonium complexes of cobalt, leading to the formation of new organometallic species. rsc.org

Recent research has also explored the biological activities of compounds derived from this compound. Studies have shown that compounds synthesized using this compound-based multicomponent reactions can act as inhibitors of cholinesterase enzymes, which is relevant to the study of Alzheimer's disease. researchgate.net Specifically, some of these compounds have shown a higher affinity for butyrylcholinesterase. researchgate.net

Historical Context and Evolution of Isocyanide Chemistry Relevant to 2 Tolylisocyanide

Direct Synthetic Routes to this compound

The direct preparation of this compound can be achieved through several established laboratory methods, most notably via the dehydration of its formamide (B127407) precursor or the classical carbylamine reaction.

Dehydration Methods for N-(o-Tolyl)formamide

A common and effective route to this compound is the dehydration of N-(o-tolyl)formamide. orgsyn.org This precursor is typically synthesized by refluxing a solution of o-toluidine (B26562) and formic acid in toluene (B28343). orgsyn.org The subsequent dehydration step removes the elements of water from the formamide to generate the isocyanide functional group.

One well-documented procedure utilizes phosphorus oxychloride (POCl₃) in the presence of a base. orgsyn.orgorgsyn.org In a typical reaction, N-(o-tolyl)formamide is treated with phosphorus oxychloride in a suitable solvent, such as tert-butyl alcohol with potassium tert-butoxide, at a controlled temperature. orgsyn.org The reaction mixture is then quenched with an aqueous bicarbonate solution to neutralize the acid and precipitate the oily isocyanide product, which can be extracted and purified by vacuum distillation. orgsyn.orgorgsyn.org This method generally provides good yields, often in the range of 63–73%. orgsyn.org

Other dehydrating systems, such as the use of phosgene (B1210022) or its derivatives in combination with a tertiary amine, have also been reported to be effective for this transformation, yielding the desired isocyanide in good quantities. orgsyn.orgorgsyn.org A newer method for synthesizing isocyanide derivatives involves reacting a formamide derivative with cyanuric chloride and an ionic complex of DMF, which proceeds under mild conditions at room temperature. google.com

Table 1: Dehydration of N-(o-Tolyl)formamide

Reagent System Base Typical Yield Reference
Phosphorus oxychloride (POCl₃) Potassium tert-butoxide 63–73% orgsyn.orgorgsyn.org
Phosgene/tertiary amine Tertiary amine Good orgsyn.orgorgsyn.org

Alternative Established Laboratory Preparations

An alternative, classical method for the synthesis of this compound is the Hofmann carbylamine reaction. This reaction involves treating the primary amine, o-toluidine, with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide. orgsyn.orgorgsyn.org While historically significant, this method is often less preferred for laboratory preparations due to its modest yields, which are reported to be around 20%. orgsyn.orgorgsyn.org

Another approach involves the reaction of alkyl iodides with silver cyanide (AgCN). thieme-connect.de The cyanide ion is an ambident nucleophile, but the use of AgCN favors the formation of isocyanides over nitriles. thieme-connect.degauthmath.com This method is one of the earliest recorded for isocyanide preparation. thieme-connect.de

Functionalization and Diversification of Existing Isocyanide Scaffolds

Beyond de novo synthesis, strategies have been developed to diversify isocyanide structures from a common precursor, which can be an efficient way to access a library of related compounds.

Nucleophilic Aromatic Substitution Routes for Isocyanide Diversification

A novel strategy for diversifying isocyanides involves utilizing a nucleophilic aromatic substitution (SNAr) reaction on a suitable isocyanide precursor. d-nb.inforesearchgate.net This "isocyanides from isocyanide" approach allows for the synthesis of new isocyanides from an existing one under mild conditions. d-nb.info For this method to be effective, the precursor aryl isocyanide must contain a leaving group and be activated by an electron-withdrawing group (such as a nitro group) on the aromatic ring. d-nb.inforesearchgate.net

In a demonstrated example, 4-fluoro-3-nitrophenyl isocyanide was used as a precursor. It reacts with various primary or secondary aliphatic amines, which act as nucleophiles, to displace the fluoride (B91410) ion. d-nb.info This SNAr reaction proceeds smoothly, yielding a range of 4-amino substituted 3-nitro-phenyl isocyanides. d-nb.info The resulting isocyanides are often solid and less noxious than their volatile counterparts, yet they retain the reactivity needed for subsequent multi-component reactions. d-nb.info This method provides a valuable pathway to novel isocyanides that might be difficult to access through traditional multi-step syntheses. d-nb.inforesearchgate.net

Synthesis of Related Tolylisocyanide Derivatives (e.g., p-Tolylsulfonylmethyl Isocyanide)

A particularly useful derivative in organic synthesis is p-tolylsulfonylmethyl isocyanide, commonly known as TosMIC. orgsyn.orgresearchgate.net This odorless, stable solid is a versatile reagent for the synthesis of various heterocycles and for the reductive cyanation of ketones and aldehydes. orgsyn.orgenamine.net

The most common preparation of TosMIC involves the dehydration of its precursor, N-(p-tolylsulfonylmethyl)formamide. orgsyn.orgresearchgate.net The dehydration is typically achieved using reagents like phosphorus oxychloride in the presence of triethylamine (B128534) in a solvent such as dichloromethane (B109758) at low temperatures. chemicalbook.com

The N-(p-tolylsulfonylmethyl)formamide precursor is itself synthesized via a Mannich-type condensation. google.comwalisongo.ac.id This reaction involves heating sodium p-toluenesulfinate with formaldehyde, formamide, and formic acid. chemicalbook.comgoogle.com The crude formamide product can often be used directly in the subsequent dehydration step without extensive purification. chemicalbook.com

Table 2: Synthesis of p-Tolylsulfonylmethyl Isocyanide (TosMIC)

Step Reactants Reagents/Conditions Product Typical Yield Reference
1. Formamide Synthesis Sodium p-toluenesulfinate, formaldehyde, formamide Formic acid, heat (90-95 °C) N-(p-tolylsulfonylmethyl)formamide 42–47% (crude) chemicalbook.com

Advanced Reactivity and Mechanistic Studies of 2 Tolylisocyanide

Understanding the Unique Carbenoid Character of the Isocyanide Moiety

The isocyanide functional group (–N+≡C−) possesses a distinctive electronic structure that imparts it with unique reactivity. It is often described through two primary resonance structures: one with a triple bond between the nitrogen and carbon atoms, and another that highlights a double bond, conferring a formal carbene character onto the terminal carbon. wikipedia.org This carbenoid nature is central to its chemical behavior.

The terminal carbon atom is formally divalent, which explains the wide array of reactions it can undergo. scripps.edu This structure is stabilized by the π lone pair of the adjacent nitrogen atom. wikipedia.org Computational studies on aryl isocyanides have explored how substituents on the aryl ring influence the electronic structure. While mildly donating or withdrawing groups may not significantly alter the molecular orbitals, strongly directing functional groups can polarize the Lowest Unoccupied Molecular Orbital (LUMO). clemson.edu For instance, in transition metal complexes, aryl isocyanide ligands can significantly influence the electronic properties of the metal center. acs.orgrsc.org The reactivity of isocyanides, including 2-tolylisocyanide, reflects this carbene-like character, allowing them to undergo reactions such as insertion into single bonds, a behavior not typical for many other functional groups. wikipedia.org

Nucleophilic and Electrophilic Reactivity Profiles of this compound

A defining feature of the isocyanide group is its ability to react with both nucleophiles and electrophiles at the same carbon atom, a property known as ambident reactivity. organic-chemistry.orgnih.gov This dual reactivity profile makes this compound an exceptionally versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs). acs.org

Nucleophilic Character : The terminal carbon of the isocyanide can act as a nucleophile, attacking electrophilic centers. This is observed in its reactions with aldehydes, ketones, and acyl chlorides. rsc.org

Electrophilic Character : Concurrently, the same carbon atom is susceptible to nucleophilic attack. This is the basis for the α-addition reactions that are characteristic of isocyanides, where both a cation and an anion add to the isocyanide carbon. acs.orgnih.gov

This dual reactivity is elegantly exploited in reactions like the Passerini and Ugi multicomponent reactions. wikipedia.orgorganic-chemistry.orgmdpi.com In these processes, the isocyanide acts first as a nucleophile toward a carbonyl or iminium species and then as an electrophile for an anionic component, leading to the rapid assembly of complex molecular scaffolds. organic-chemistry.orgacs.org The driving force for these reactions is often the oxidation of the carbon from a formal C(II) state to a more stable C(IV) state. organic-chemistry.org Metalated isocyanides, formed by deprotonation at a carbon alpha to the isocyano group, are potent nucleophiles, though this is less relevant for aryl isocyanides like this compound which lack an alpha-proton. nsf.gov

Radical Reactions Involving this compound

Beyond its polar reactivity, this compound can participate in radical reactions. The isocyano group can react with radical species, leading to the formation of imidoyl radical intermediates. beilstein-journals.org These intermediates are key to various synthetic transformations.

A common pathway involves the addition of a heteroatom-centered radical to the isocyanide carbon. beilstein-journals.org Another significant process is the homolytic cleavage of the C–N bond, which can be induced thermally or photochemically, often with the assistance of a metal catalyst. rsc.orgacs.orgcdnsciencepub.com This cleavage generates an alkyl or aryl radical and a cyanide radical, which can then participate in subsequent reaction steps. rsc.orgacs.org

A notable application is the radical cyclization of 2-isocyanobiaryls to synthesize phenanthridines. In this process, a radical adds to the isocyanide group of the substrate to form an imidoyl radical, which then undergoes intramolecular cyclization onto the adjacent aryl ring. beilstein-journals.org Recent developments have utilized photoredox catalysis to generate the initial radicals under mild conditions. For example, acyl radicals generated from acyl chlorides via a single-electron-transfer (SET) process can initiate a cyclization cascade with o-vinylaryl isocyanides to form quinolines. rsc.org

Radical Reaction Type Initiation Method Key Intermediate Product Type
Radical AdditionThermal (AIBN), PhotochemicalImidoyl Radical1,1-addition products
Homolytic C-N CleavagePhotochemical, Metal-catalyzedAryl/Alkyl RadicalAlkanes, Alkenes
Radical CyclizationPhotoredox CatalysisImidoyl RadicalPhenanthridines, Quinolines

Cycloaddition Reactions of this compound

This compound is an excellent partner in various cycloaddition reactions, acting as a one-carbon synthon to construct five- and six-membered rings. wikipedia.orgfrontiersin.org The carbene-like nature of the isocyanide carbon is key to its participation in these transformations.

One of the most common types is the [4+1] cycloaddition. In these reactions, the isocyanide reacts with a four-atom component, such as a conjugated diene or a tetrazine, to furnish a five-membered ring. wikipedia.orgfrontiersin.org For instance, isocyanides react with tetrazines to form pyridazines after the elimination of nitrogen. wikipedia.org Catalyst-free, aqueous-mediated multicomponent reactions involving 2-alkenyl aryl isocyanides, aldehydes, and cyclic diketones can proceed via a sequential Knoevenagel condensation/[4+1] cycloaddition pathway to build complex carbazole (B46965) structures. rsc.org

Isocyanides can also participate in Diels-Alder-type reactions. While not a classic diene or dienophile, the isocyanide can be incorporated into one of the reacting partners. For example, Ugi reaction products can be designed to contain a diene moiety, which then undergoes an intramolecular Diels-Alder reaction to form complex polycyclic structures. acs.orgnih.govmdpi.com There are also examples of [3+2] cycloadditions, where the isocyanide reacts with a three-atom component. acs.org The reaction between carbene isocyanides and dialkyl acetylenedicarboxylates generates zwitterionic intermediates that can be trapped in a 1,3-dipolar cycloaddition with carbonyl compounds to yield 2-iminofuran derivatives. rsc.org

Stereoselective and Enantioselective Transformations with this compound

Controlling stereochemistry in reactions involving isocyanides is crucial for their application in synthesizing complex molecules like pharmaceuticals and natural products. Significant progress has been made in developing stereoselective and enantioselective transformations using this compound and other isocyanides. nih.gov

The Ugi and Passerini multicomponent reactions, which often generate a new stereocenter, have been the focus of intense research in asymmetric catalysis. acs.orgnih.gov

Chiral Auxiliaries : One strategy involves using a chiral component (amine, carboxylic acid, or isocyanide) as a chiral auxiliary. This auxiliary directs the stereochemical outcome of the reaction and can be removed later. For instance, α-amino acid-derived isocyanides and chiral glycosylamines have been used to achieve high diastereoselectivity in Ugi reactions. acs.org

Chiral Catalysts : The development of chiral catalysts for these reactions has been a major breakthrough. Chiral Lewis acids and Brønsted acids have been shown to effectively catalyze enantioselective Passerini and Ugi reactions. acs.orgnih.gov For example, chiral phosphoric acids can act as bifunctional catalysts, activating the Schiff base intermediate in the Ugi reaction and directing the nucleophilic attack of the isocyanide through a network of hydrogen bonds, leading to high enantioselectivity. nih.gov Similarly, chiral Mg(OTf)2/N,N′-dioxide complexes have been successfully employed in asymmetric multicomponent reactions involving isocyanides and isothiocyanates. capes.gov.brrsc.org

These methods allow for the synthesis of enantioenriched α-amino amides and α-acyloxy carboxamides, which are valuable building blocks in medicinal chemistry. acs.orgrsc.org

Reactivity of this compound Dichlorides

Chlorination of this compound yields this compound dichloride (2-CH3C6H4N=CCl2), a reactive intermediate with its own distinct chemistry. wikipedia.orgwikipedia.org Isocyanide dichlorides can be synthesized by various methods, including the direct chlorination of isocyanides or isothiocyanates, or from the reaction of azides with dichlorocarbene. wikipedia.orgrsc.org

The RN=CCl2 functional group is analogous in some ways to acyl chlorides and is highly susceptible to nucleophilic attack. It readily reacts with nucleophiles such as alcohols and amines. kyoto-u.ac.jp A significant application of aryl isocyanide dichlorides is their participation in Friedel-Crafts-type reactions with aromatic compounds. This reaction, followed by hydrolysis of the resulting imidoyl chloride, provides a route to N-aryl benzamides. wikipedia.org

Isocyanide dichlorides can also undergo cycloaddition reactions. For example, in the presence of a Lewis acid catalyst like zinc chloride, aryl isocyanide dichlorides react with epoxides to form 3-aryl-2-oxazolidinones, although yields can be modest. kyoto-u.ac.jp The reaction of isocyanides with acyl chlorides, known as the Nef reaction, produces imidoyl chlorides, which are structurally related to isocyanide dichlorides and are versatile intermediates for synthesizing heterocycles like oxazoles and triazoles. wikipedia.orgensta-paris.fr

Coordination Chemistry and Organometallic Reactivity of 2 Tolylisocyanide

2-Tolylisocyanide as a Ligand in Transition Metal Complexes

This compound, an aromatic isocyanide, serves as a versatile ligand in transition metal chemistry. Its electronic and steric properties influence the synthesis, structure, and reactivity of the resulting metal complexes.

Synthesis and Structural Characterization of Metal-Isocyanide Complexes

The synthesis of transition metal complexes with this compound can be achieved through various methods, including the direct reaction of a metal salt with the isocyanide or through substitution reactions where this compound displaces other ligands.

For instance, trichloro and tribromo complexes of ruthenium(III) and rhodium(III) with the general formula MX₃(AsRPh₂)₃ react with p-tolyl isocyanide in acetone (B3395972) or alcohol. These reactions yield complexes with the formulae RuX₂(AsRPh₂)₂(p-tNC)₂ and RhX₂(AsRPh₂)₂(p-tNC), where 'p-tNC' represents p-tolyl isocyanide. The resulting complexes have been characterized using infrared and NMR spectroscopy.

Similarly, dihalotetrakis(tolyl isocyanide)iron(II) complexes have been synthesized and characterized, with both cis and trans isomers being identified primarily through nuclear magnetic resonance spectroscopy. researchgate.net The structures of these complexes are influenced by the steric bulk of the tolyl isocyanide ligands. For example, in cis-dichlorotetrakis(2,6-dimethylphenyl isocyanide)iron(II), the four isocyanide ligands are arranged in a cis conformation around the iron center. researchgate.net

The reaction of dinitrogen molybdenum complexes, Mo(N₂)₂P₄ (where P is a phosphine (B1218219) ligand), with p-tolylisocyanide leads to the substitution of the dinitrogen ligands, forming Mo(p-tolylNC)₂P₄ derivatives. researchgate.net

Electronic Properties and Bonding Nature in Coordination Compounds

The bonding in metal-isocyanide complexes involves a combination of σ-donation and π-backbonding. The isocyanide ligand donates electron density to the metal center via its carbon lone pair (σ-donation). dalalinstitute.com Concurrently, the metal can donate electron density from its d-orbitals back to the π* antibonding orbitals of the isocyanide ligand (π-backbonding). dalalinstitute.comlibretexts.org The extent of this π-backbonding influences the electronic properties of the complex. libretexts.org

Infrared (IR) spectroscopy is a powerful tool for probing the electronic effects in these complexes. The stretching frequency of the C≡N bond (ν(CN)) is particularly informative. In rhodium(III) complexes with p-tolyl isocyanide, the ν(CN) values suggest an increase in the bond order of the C≡N group and a decrease in the π-character of the metal-carbon bond. This indicates weaker π-backbonding from the Rh(III) center. Conversely, in the corresponding ruthenium(II) complexes, a decrease in the ν(CN) is observed, suggesting a decrease in the C≡N bond order and an increase in the metal-carbon π-character due to stronger backbonding from the more electron-rich Ru(II) center.

The electronic properties of the metal center and the other ligands in the coordination sphere significantly impact the bonding with this compound. For example, in iridium complexes, the presence of highly electron-attracting groups in the coordination sphere can stabilize the Ir(III) oxidation state. rsc.org

Ligand Exchange Dynamics and Substitution Reactions

Ligand exchange reactions in complexes containing this compound are common and provide pathways to new compounds with varied reactivity. chemguide.co.uklibretexts.org These reactions involve the replacement of one ligand by another and can be influenced by factors such as ligand concentration and the nature of the metal center. chemguide.co.uklibretexts.org

For example, tri(hydrido)(p-tolyl isocyanide)bis(triphenylarsine)iridium(III), [IrH₃(AsPh₃)₂(CNC₆H₄Me-p)], undergoes substitution reactions with various chelating ligands. rsc.org The oxidation state of the iridium in the resulting product depends on the nature of the incoming ligand. rsc.org Carboxylic acids and pentane-2,4-dione lead to the formation of iridium(II) complexes, while amino- and hydroxy-acids yield iridium(IV) products. rsc.org

The substitution of carbon monoxide (CO) by isocyanides is another important reaction. While direct thermal substitution can be slow, it can be catalyzed by reagents like PdO. acs.org In the reaction of manganese alkyls with p-tolyl isocyanide, insertion of the isocyanide into the manganese-alkyl bond is a rapid process. acs.org

The kinetic trans effect is also a crucial factor in directing substitution reactions in square planar complexes. uvic.ca Ligands can influence the rate of substitution at the position trans to themselves, which can be exploited for the rational design of specific isomers. uvic.ca

Formation and Reactivity of Metal Carbene Complexes from this compound

The isocyanide functionality of this compound is a precursor for the formation of metal carbene complexes through nucleophilic attack at the electrophilic isocyanide carbon.

Acyclic (Amino)(N-Pyridinium)carbenoid Gold(III) Complexes

A novel class of gold(III) carbene complexes, acyclic (amino)(N-pyridinium)carbenoids, has been synthesized from gold(I) isocyanide precursors, including those with this compound. mdpi.comresearchgate.netnih.gov The synthesis involves the reaction of a gold(I) isocyanide complex with 2-pyridylselenyl chloride. mdpi.comnih.gov This reaction proceeds through an initial oxidative addition of the Se-Cl bond to the Au(I) center, followed by the nucleophilic attack of the pyridine (B92270) nitrogen on the isocyanide carbon, forming a metallacycle. mdpi.comnih.gov

The resulting gold(III) carbenoid complexes have been structurally characterized by X-ray diffraction and NMR spectroscopy. researchgate.netnih.gov Theoretical calculations, including Density Functional Theory (DFT), have been used to analyze the bonding and the reaction mechanism, identifying the oxidative addition as the rate-determining step. nih.gov

Bis(amino)carbene Complexes from Palladium(II) Derivatives

Palladium(II) complexes containing this compound can be converted into bis(amino)carbene complexes. The reaction of [PdI{C,N-C(=NHXy)C₆H₄NH₂-2}CNXy]TfO with 2,6-dimethylphenyl isocyanide (XyNC) leads to the formation of a cationic carbene complex. researchgate.net Similarly, neutral carbene complexes can be synthesized from the reaction of [PdCl₂{C(=NHXy)C₆H₄NH₂-2}] with isocyanides. researchgate.net

These palladium carbene complexes can undergo further reactions. For example, dehydrochlorination of certain neutral carbene complexes can lead to the formation of dinuclear palladium complexes. researchgate.net These dinuclear species can then react with other ligands like triphenylphosphine (B44618) (PPh₃) or undergo oxidative addition with reagents such as 2-iodobenzoic acid to form Pd(IV) complexes. researchgate.net

The formation of these carbene complexes often involves the intramolecular nucleophilic attack of an amino group on the coordinated isocyanide ligand. This type of cyclization reaction is a powerful method for the synthesis of various heterocyclic carbene precursors.

Interactions with Specific Transition Metals

The isocyanide functional group, with its unique electronic properties, engages in complex bonding with a variety of transition metals. The this compound ligand, in particular, has been instrumental in the development of novel organometallic compounds, exhibiting diverse reactivity and catalytic potential. This section explores its coordination chemistry with palladium, gold, rhenium, and iridium, and examines the fundamental nature of its interaction with metal surfaces.

Palladium Complexes and Their Catalytic Implications

Palladium complexes featuring isocyanide ligands are of significant interest due to their catalytic applications, especially in cross-coupling reactions. The reaction of this compound with palladium(II) precursors leads to the formation of stable complexes that can serve as catalysts or pre-catalysts in various organic transformations. acs.org

The versatility of palladium-isocyanide complexes is evident in their application in polymerization and oxidation reactions. Alkyne-Pd(II) catalysts, for instance, can initiate the living polymerization of aryl isocyanides, producing helical polyisocyanides with controlled structures. nih.gov Furthermore, cationic palladium(II) complexes have demonstrated efficacy in the catalytic oxidation of terminal olefins to methyl ketones using hydrogen peroxide as a sustainable oxidant. rsc.org

A notable area of application is in C-C and C-H bond functionalization. analis.com.mybendola.com Palladium acyclic diaminocarbene (ADC) complexes, which can be synthesized from palladium-isocyanide precursors, have shown utility in Hiyama and Sonogashira couplings. researchgate.netliverpool.ac.uk These catalysts facilitate reactions such as the coupling of aryl iodides with triethoxysilylalkynes and one-pot tandem reactions to yield complex heterocyclic structures like benzofurans. researchgate.net The catalytic activity of these complexes is often influenced by the specific ligands and reaction conditions employed. chimicatechnoacta.rursc.org

Table 1: Catalytic Applications of this compound Palladium Complexes

Catalytic ReactionType of Palladium ComplexKey FindingsReference(s)
Living Polymerization Alkyne-Pd(II) CatalystsProduces helical polyisocyanides with controlled molecular weight and structure. nih.gov
Olefin Oxidation Cationic Pd(II) ComplexesCatalyzes the oxidation of terminal olefins to methyl ketones using H₂O₂. rsc.org
Hiyama Coupling Acyclic Diaminocarbene (ADC) Pd(II)Effective for C(sp²)-C(sp) coupling between aryl iodides and triethoxysilylalkynes. researchgate.net
Sonogashira Coupling Acyclic Amino(hydrazido)carbene Pd(II)Excellent activity for coupling aryl iodides and terminal alkynes in benign solvents. liverpool.ac.uk
C-H Functionalization Recovered Palladium ComplexesDemonstrates catalytic activity in the methoxylation of benzo[h]quinoline. analis.com.my

The stability and reactivity of these palladium complexes are governed by the steric and electronic properties of the isocyanide ligand. For instance, in cis-M(CNAr)₂Cl₂ (M=Pd, Pt) complexes, the packing interactions and the potential for metallophilic (metal-metal) bonding are influenced by the aryl substituents on the isocyanide. acs.org While phenyl and p-tolyl isocyanides allow for the formation of extended chains with M-M interactions, bulkier substituents like 2,6-dimethylphenyl isocyanide prevent such close contacts due to steric hindrance. acs.org

Gold Complexes and Their Transformations

Gold's interaction with this compound leads to a rich variety of complexes, primarily in the Au(I) and Au(III) oxidation states. Gold(I) isocyanide complexes are common starting materials for synthesizing more complex structures, including acyclic (amino)(N-pyridinium)carbenoid gold(III) derivatives. mdpi.com These transformations can be initiated by reacting a gold(I) isocyanide complex with reagents like 2-pyridylselenyl chloride, which proceeds through an oxidative addition of the Se-Cl bond to the Au(I) center, followed by a nucleophilic attack on the isonitrile carbon. mdpi.com

The reactivity of gold-bound isocyanides extends to nucleophilic additions, forming acyclic diaminocarbene (ADC) complexes, which have potential applications in catalysis. mdpi.com The reaction of pentahalophenyl p-tolylisocyanide complexes of gold(I) with amines, ammonia, and alcohols further illustrates the electrophilic nature of the coordinated isocyanide carbon. rsc.org

Bulk gold metal surfaces can also catalyze reactions involving isocyanides. Studies have shown that gold metal can catalyze the reaction of isocyanides with primary amines and oxygen to form carbodiimides. researchgate.net This process involves the initial adsorption of the isocyanide onto the gold surface, which activates it for nucleophilic attack by the amine. researchgate.net

The photophysical properties of gold-isocyanide complexes are also an area of active research. Many of these complexes exhibit luminescence, which can be sensitive to their environment and molecular structure. researchgate.netresearchgate.net For example, three-coordinated gold(I) complexes containing phosphine and perhaloaryl ligands can exhibit thermally activated delayed fluorescence (TADF). rsc.org

Rhenium(I) and Iridium(II) Isocyanide Coordination Compounds

Rhenium, particularly in its +1 oxidation state, forms stable coordination compounds with this compound. A well-documented example is the hexakis(p-tolylisocyanide)rhenium(I) cation, [Re(CNC₇H₇)₆]⁺. dtic.mil This complex can be synthesized from the reaction of ReI₃ with p-tolylisocyanide at elevated temperatures and isolated as various salts, such as the triiodide. dtic.mil Rhenium nitrosyl complexes also react with p-tolylisocyanide, leading to substitution and dihydrogen elimination to yield species like [Re(OR)(NO)(CNR)₂(PPh₃)₂]ClO₄. researchgate.net Luminescent rhenium(I) complexes containing diaminocarbene ligands can be synthesized from isocyanorhenium(I) precursors, although the formation is dependent on the electronic properties of the specific isocyanide ligand used. acs.org

Iridium's coordination chemistry with this compound involves multiple oxidation states. Paramagnetic iridium(II) complexes are a notable class of compounds. rsc.org These can be synthesized from the reaction of [IrH₃(AsPh₃)₂(CNC₆H₄Me-p)] with carboxylic acids, resulting in complexes with the general formula [Ir(AsPh₃)(CNC₆H₄Me-p)(O₂CR)₂]. rsc.org The reaction of the same iridium(III) hydride precursor with other chelating ligands can yield iridium(IV) products, demonstrating the ligand's role in determining the final oxidation state of the metal center. rsc.org Iridium(I) cations, such as [Ir(RNC)₄]⁺, have also been prepared from the reaction of Ir(CO)₂TCl (T=p-toluidine) with p-tolylisocyanide. dtic.mil

Understanding Isocyanide Bonding to Metal Surfaces

The interaction of isocyanides with metal surfaces is a fundamental aspect of surface chemistry and heterogeneous catalysis. This interaction, known as adsorption, involves the accumulation of the isocyanide molecules (the adsorbate) on the metal (the adsorbent). dadasahebrawalcollege.ac.in This process occurs because atoms at the surface of a solid are not fully surrounded by other atoms, leading to unbalanced or residual attractive forces that can hold adsorbate particles. esaral.com

Adsorption can be broadly categorized into two types: physisorption and chemisorption. nprcolleges.org

Physisorption is characterized by weak van der Waals forces between the adsorbate and the adsorbent. It is a reversible process with a low heat of adsorption. nprcolleges.org

Chemisorption involves the formation of a chemical bond, typically covalent, between the adsorbate and the surface. This process is generally irreversible and has a significantly higher heat of adsorption. nprcolleges.org

The bonding of this compound to a metal surface is typically a case of chemisorption, where the carbon atom of the isocyanide group forms a strong bond with the metal. This is analogous to the bonding observed in discrete molecular organometallic complexes. The modern theory of catalysis on surfaces suggests a mechanism involving the diffusion of reactants to the surface, followed by adsorption, chemical reaction on the surface (often via an intermediate), and finally desorption of the products. esaral.com

The bonding of isocyanides to a gold surface, for example, proceeds via η¹-adsorption, which activates the isocyanide for subsequent reactions. researchgate.net The nature of the surface itself is critical; factors like surface area and the presence of pores can significantly influence the extent of adsorption. nprcolleges.org The structure of the adsorbed layer can be complex, with molecules potentially forming ordered domains on the surface. uc.edu Understanding these surface interactions is crucial for designing effective heterogeneous catalysts and for interpreting surface-sensitive analytical techniques. threebondindia.comsimseal.com.auptm-w.comkohesibond.com

Catalytic Applications and Catalysis Research Featuring 2 Tolylisocyanide

Transition Metal-Catalyzed Processes Utilizing 2-Tolylisocyanide

This compound is a versatile C1 building block utilized in various transition metal-catalyzed reactions. rsc.org The coordination of the isocyanide to a metal center alters its electronic distribution, unlocking reaction pathways not accessible otherwise. rsc.org This has been particularly exploited in palladium-catalyzed isocyanide insertion reactions, although the use of more earth-abundant base metals is an emerging area of research. rsc.org

A prominent application is in the synthesis of nitrogen-containing heterocyclic compounds. For instance, ruthenium complexes have been shown to catalyze the synthesis of indoles from o-tolyl isocyanides. nih.gov This process involves the catalytic activation of the benzylic C-H bond of the tolyl group. nih.gov Similarly, the Saegusa indole (B1671886) synthesis involves the cyclization of ortho-tolylisocyanides promoted by a strong base. beilstein-journals.org Transition metal catalysis offers an alternative pathway for such transformations. Research has explored the use of various transition metals, including palladium, for isocyanide insertion processes to construct a range of cyclic compounds. rsc.orgthieme-connect.de

Palladium(II) derivatives with p-tolylisocyanide have been prepared and studied. mdpi.com Furthermore, substitution reactions of molybdenum-dinitrogen complexes with p-tolylisocyanide have been investigated, leading to the formation of new molybdenum carbonyl isocyanide complexes. nih.gov These studies demonstrate the fundamental reactivity of this compound as a ligand in transition metal chemistry, which underpins its catalytic applications.

Catalyst/Metal SystemSubstrateTransformationKey FeatureReference
Ruthenium(II) dmpe Complexeso-Tolyl isocyanidesIndole SynthesisIntramolecular C-H activation nih.gov
Palladium CatalystsVariousIsocyanide InsertionFormation of diverse new bonds rsc.orgthieme-connect.de
Base Metals (e.g., Copper, Nickel)VariousIsocyanide InsertionsUse of earth-abundant metals rsc.org
Molybdenum ComplexesDinitrogen ComplexesLigand SubstitutionFormation of Mo-isocyanide complexes nih.gov

Asymmetric Catalysis and Chiral Ligand Design with this compound Derivatives

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of enantiomerically pure compounds. researchgate.net This is often achieved using metal complexes bearing chiral ligands. wiley-vch.deresearchgate.net While this compound itself is an achiral molecule, it serves as a valuable scaffold for the potential design of novel chiral ligands. By introducing chiral substituents to the tolyl ring or by synthesizing chiral derivatives of the isocyanide, new ligands could be developed for enantioselective transformations.

The design of chiral ligands has historically been dominated by C2-symmetric structures to reduce the number of possible diastereomeric transition states, which can enhance enantioselectivity. wiley-vch.de However, non-symmetrical ligands have gained prominence and, in many cases, have demonstrated superior performance. wiley-vch.de The isocyanide group, with its distinct electronic and steric properties, can be incorporated into such non-symmetrical ligand frameworks.

Although direct applications of chiral this compound derivatives in mainstream asymmetric catalysis are not widely documented, the principles of using chiral isocyanides are established. Chiral nonracemic isocyanides have been employed as inputs in diastereoselective multicomponent reactions, such as the Ugi and Passerini reactions. tandfonline.com For example, the reaction of benzaldehyde (B42025) and 2-arylethyl isocyanides with a sugar-based chiral carboxylic acid leads to a Passerini adduct with significant diastereoselectivity. nih.gov This demonstrates that a chiral auxiliary attached to one of the reactants can control the stereochemical outcome. The development of organocatalytic methods has also provided entries to enantiomerically pure β-isocyano esters, which are valuable building blocks. tandfonline.com These examples highlight the potential for developing catalytic asymmetric processes utilizing functionalized and chiral derivatives of molecules like this compound.

Mechanistic Elucidation of Catalytic Cycles Involving this compound

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. The Tolman catalytic cycle provides a framework for visualizing the elementary steps in a homogeneous catalytic process, identifying the active catalyst, resting states, and the turnover-limiting step. sioc-journal.cn

Detailed mechanistic studies have been performed on the ruthenium-catalyzed synthesis of indoles from o-tolyl isocyanides. nih.gov These investigations, using kinetic analysis and isotope-labeling experiments, have shed light on the key steps of the catalytic cycle. The proposed mechanism involves the following key features:

Irreversible Isocyanide Coordination: The cycle begins with the coordination of the o-tolylisocyanide (CNR) to the ruthenium center. nih.gov

C-H Bond Activation: This is followed by an intramolecular oxidative addition of the ortho-methyl C-H bond to the metal center. nih.gov Isotope effect studies confirmed that C-H activation is faster than C-D activation in an intramolecular competition. nih.gov

In other systems, such as the Saegusa indole synthesis, the proposed catalytic cycle is thought to involve a transient imidoyl intermediate. beilstein-journals.org For reactions on metal surfaces, such as gold-catalyzed reactions of isocyanides with amines, the mechanism is believed to start with the η1-adsorption of the isocyanide, which activates it for subsequent nucleophilic attack. acs.org These examples underscore the diverse mechanistic pathways through which this compound can be transformed under catalytic conditions.

Design of Tailored Catalysts for Specific Transformations (e.g., C-C bond formation, C-H activation)

The design of catalysts with specific reactivity and selectivity is a central goal in catalysis research. researchgate.net this compound has featured in systems designed for important bond-forming reactions, most notably C-H activation and subsequent C-C bond formation.

C-H Activation: Metal-catalyzed C-H activation is a powerful strategy that streamlines organic synthesis by avoiding pre-functionalization steps. beilstein-journals.org Ruthenium and palladium are among the most studied metals for these transformations. A prime example of a tailored catalyst system is the use of [Ru(dmpe)₂H₂] and related complexes for the synthesis of indoles from o-tolyl isocyanides. nih.gov This system is specifically designed to facilitate the intramolecular activation of a methyl C-H bond on the tolyl group, leading to cyclization and the formation of the indole ring system. nih.gov The choice of the metal (ruthenium) and the ancillary ligands (dmpe, which is 1,2-bis(dimethylphosphino)ethane) is critical for the catalyst's activity and stability throughout the cycle. nih.gov

C-C Bond Formation: The formation of carbon-carbon bonds is fundamental to organic synthesis. The indole synthesis mentioned above is a clear example of an intramolecular C-C bond formation. The catalytic activation of unstrained C(aryl)-C(alkyl) bonds is another challenging but important transformation where tailored catalysts are required. While not always directly involving this compound, the principles learned from these systems can be applied. Heterogeneous catalysis also plays a significant role in C-C bond formation. The design of these catalysts often involves supporting metal nanoparticles on materials like lignin (B12514952) or creating metal-organic frameworks (MOFs) where the metal centers can catalyze reactions like cross-couplings and condensations.

TransformationCatalyst TypeRole of this compoundKey Design PrincipleReference
C-H Activation / Indole SynthesisHomogeneous Ru(dmpe) complexSubstrateMetal-ligand combination tailored for intramolecular C-H activation. nih.gov
C-C Cross-CouplingHeterogeneous Pd on supportPotential ReactantStabilization of active metal nanoparticles on a high-surface-area support.
C(aryl)-C(alkyl) Bond CleavageHomogeneous Rhodium complexAnalogous Substrate PrincipleUse of a directing group to guide the catalyst to the target bond.

Electrocatalysis and Photocatalysis with this compound Complexes

In recent years, electrocatalysis and photocatalysis have emerged as powerful and sustainable methods for driving chemical transformations using electricity or light, respectively. researchgate.net

Electrocatalysis: Complexes containing tolylisocyanide ligands have been studied in the context of electrocatalysis. For instance, palladium(II) complexes with p-tolylisocyanide adducts have been prepared and their electrochemical properties investigated. mdpi.com In a different study, molybdenum-dinitrogen complexes were shown to react with p-tolylisocyanide, and these types of complexes were investigated for the electrocatalytic reduction of nitrogen to ammonia. nih.gov Furthermore, diiron and dinuclear cobalt complexes, which have been studied in the context of electrocatalytic oxygen reduction, have been shown to react with p-tolyl isocyanide, incorporating it as a bridging ligand. wiley-vch.de These examples show that the isocyanide ligand can be integrated into redox-active metal complexes suitable for electrocatalytic applications, such as the reduction of dinitrogen or carbon dioxide. nih.gov

Photocatalysis: Visible-light photocatalysis utilizes a photocatalyst that, upon absorbing light, can initiate chemical reactions through energy or electron transfer. Isocyanides, including their aryl derivatives, have been increasingly used in photocatalytic reactions. These reactions often proceed via radical mechanisms. For example, photoredox systems have been successfully employed for the cyclization of 2-isocyanobiaryls to form phenanthridines. In one study, o-tolyl isocyanide was identified as a metabolite during the photocatalytic degradation of the pesticide tricyclazole, indicating the susceptibility of the molecule to photocatalytic conditions.

Recent reviews highlight the diverse transformations achievable with isocyanides under photocatalysis, including arylation, alkylation, and phosphorylation reactions. The general mechanism involves the photocatalyst (often an iridium or ruthenium complex, but increasingly also organic dyes or other metal complexes) becoming excited by visible light. nih.govbeilstein-journals.org This excited state can then interact with the substrates to generate radical intermediates that drive the desired transformation. The development of dual catalytic systems, combining photoredox catalysis with transition metal catalysis (e.g., nickel or manganese), has further expanded the scope of these reactions, enabling complex constructions like spiro[furan-3,1'-indene] skeletons from isocyanides.

Applications of 2 Tolylisocyanide in Diverse Chemical Sciences

Organic Synthesis Methodologies

The isocyanide functional group in 2-tolylisocyanide serves as a potent one-carbon (C1) synthon. Its ability to undergo α-addition and cycloaddition reactions has been exploited in the development of efficient synthetic routes to a wide array of nitrogen- and oxygen-containing heterocycles.

Synthesis of Complex Heterocyclic Ring Systems

The reactivity of this compound has been prominently featured in the construction of several key heterocyclic scaffolds, including indoles, oxazoles, imidazoles, and others, often through multicomponent or cascade reaction sequences.

Indole (B1671886) Synthesis with o-Tolyl Isocyanide (e.g., 3-Acylindoles, 2-Substituted Indoles)

One of the most well-established applications of this compound is in the synthesis of the indole nucleus, a core structure in numerous natural products and pharmaceuticals. The "Saegusa indole synthesis" provides a powerful method for this transformation.

The process begins with the selective lithiation of the methyl group of this compound using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). This reaction generates a key intermediate, o-(lithiomethyl)phenyl isocyanide. This intermediate is highly reactive and can be manipulated in several ways to produce a variety of substituted indoles.

Unsubstituted and 1-Substituted Indoles: When the o-(lithiomethyl)phenyl isocyanide solution is warmed to room temperature, it undergoes a spontaneous intramolecular cyclization. An aqueous workup then yields indole. If electrophiles are introduced after this cyclization, they can alkylate the nitrogen atom, leading to the formation of 1-substituted indoles.

3-Substituted Indoles: If, instead, electrophiles such as alkyl halides or alkylene oxides are added to the o-(lithiomethyl)phenyl isocyanide intermediate at low temperature, a new o-alkylphenyl isocyanide is formed. This product can then be subjected to a second lithiation at the benzylic carbon, followed by cyclization, to afford 3-substituted indoles.

2-Substituted and 2,3-Disubstituted Indoles: The synthesis of 2-substituted indoles can be achieved by acylating the o-(lithiomethyl)phenyl isocyanide with reagents like N-acylaziridines to produce o-(acylmethyl)phenyl isocyanides. These can be further alkylated and then hydrolyzed to yield 2,3-disubstituted indoles. Three-component coupling reactions involving an aryl iodide, an o-alkenylphenyl isocyanide, and an amine, catalyzed by palladium, have also been developed to produce 2,3-substituted indoles in moderate yields.

The versatility of this method is highlighted by the range of indole derivatives that can be synthesized by choosing the appropriate electrophile and reaction sequence.

Table 1: Examples of Indole Synthesis using this compound Derivatives

Starting IsocyanideReaction Conditions / ElectrophileProductYield (%)
o-Tolyl isocyanide1. LDA, -78 °C to rt; 2. H₂OIndole~99%
2,4-Xylyl isocyanide1. LDA, -78 °C to rt; 2. H₂O5-Methylindole~99%
o-(Lithiomethyl)phenyl isocyanide1. n-BuBr, -78 °C; 2. LDA, -78 °C to rt; 3. H₂O3-Butylindole81%
o-(Lithiomethyl)phenyl isocyanide1. N-Benzoylaziridine; 2. NaH, MeI; 3. H₃O⁺2-Methyl-3-phenylindole70%
Oxazoles, Imidazoles, and Thiazoles

Isocyanides are fundamental building blocks in multicomponent reactions (MCRs) for the synthesis of five-membered aromatic heterocycles like oxazoles, imidazoles, and thiazoles. While the general reactivity is well-known for the isocyanide class, specific documented examples detailing the use of this compound for these particular scaffolds are less common in readily available literature. However, the principles of established reactions such as the Passerini and Ugi reactions can be applied. In theory, this compound can react with a carboxylic acid and an aldehyde (Passerini reaction) or with an aldehyde, an amine, and a carboxylic acid (Ugi reaction) to generate α-acyloxy carboxamides or α-aminoacyl amides, respectively. These intermediates are precursors that can be cyclized to form various heterocyclic systems, including oxazoles and imidazoles. Thiazole derivatives are often prepared from isocyanides through reactions with compounds containing a thiol group or via cycloaddition pathways with thiocarbonyl compounds. wikipedia.orgontosight.aiwikipedia.orgnih.gov

Pyrroles and 1,2,4-Triazoles

The synthesis of pyrroles using isocyanides can be achieved through various cycloaddition pathways. fishersci.at The reaction of metalated isocyanides with α,β-unsaturated carbonyl compounds or alkynes can lead to the formation of the pyrrole (B145914) ring. nih.gov

For the synthesis of 1,2,4-triazoles, isocyanides can react with hydrazine (B178648) derivatives and a carbonyl source in a multicomponent approach. fishersci.ca Another route involves the reaction of isocyanides with nitrilimines, generated in situ from hydrazonoyl halides. The isocyanide acts as a one-carbon component, inserting between the nitrogen atoms of the hydrazine moiety to form the triazole core. americanelements.comnih.gov

Fused Imidazobenzodiazepinones

Isocyanide chemistry has been applied to the synthesis of benzodiazepine-type structures. For instance, copper-catalyzed cyclization of certain isocyanides can produce 4,5-dihydro-1,3-benzodiazepin-4-ones. While the direct synthesis of fused imidazobenzodiazepinones using this compound is not extensively detailed, it is plausible that related structures could be assembled through multicomponent reactions that first construct a substituted benzodiazepine (B76468) ring, followed by a subsequent annulation reaction to form the fused imidazole (B134444) portion.

Tetrahydropyrazin-2-amines and Related Scaffolds

The construction of tetrahydropyrazin-2-amine scaffolds can be envisioned through multicomponent reactions involving an isocyanide, an ethylenediamine (B42938) derivative, and a carbonyl compound. nih.gov The initial reaction would likely form a dihydro- or tetrahydropyrazine (B3061110) intermediate via a sequence of imine formation and nucleophilic attack by the isocyanide, followed by cyclization. uni.lu Subsequent tautomerization or reduction steps would lead to the final saturated heterocyclic amine system. nih.gov

Combinatorial Library Synthesis and Diversity-Oriented Synthesis

The generation of large and structurally diverse collections of molecules is a cornerstone of modern drug discovery and chemical biology. cam.ac.uk Combinatorial chemistry aims to synthesize vast numbers of compounds rapidly, often in the form of a "library." balajipharmacy.ac.in this compound is a key component in this endeavor, particularly through its use in I-MCRs like the Ugi and Passerini reactions. organic-chemistry.org These reactions enable the rapid assembly of compound libraries by varying the other components (an aldehyde or ketone, an amine, and a carboxylic acid in the Ugi reaction). organic-chemistry.orgfrontiersin.org

Diversity-oriented synthesis (DOS) takes this a step further by aiming to create libraries with not just varied appendages but also diverse molecular scaffolds. cam.ac.ukscispace.com The goal is to explore new regions of chemical space, which is crucial for identifying novel biologically active compounds. frontiersin.orgfrontiersin.org The judicious selection of reactants in MCRs, including isocyanides like this compound, can produce previously unknown classes of compounds. frontiersin.org This approach is vital as campaigns to discover new drugs need to move beyond the chemical space already covered by existing natural products and known drug-like compounds. frontiersin.org

Total Synthesis of Natural Products and Natural-like Compounds

The total synthesis of natural products is a significant field of organic chemistry that drives the development of new synthetic methods. sci-hub.secri.or.th The intricate and complex structures of natural products often require ingenious synthetic strategies. cri.or.thresearchgate.net Isocyanide-based multicomponent reactions, which frequently employ reagents like this compound, have become valuable tools in this area. They allow for the efficient construction of complex scaffolds that form the core of many natural products. wiley.com By using a divergent synthesis approach, a common intermediate can be created via an MCR, which is then elaborated to produce various natural product analogs, enhancing the efficiency of the synthetic route. cri.or.th

Umpolung Reactivity for Carbonyl to Cyanide Conversion

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. dnmfaizpur.orgwikipedia.org A carbonyl group's carbon atom is typically electrophilic. dnmfaizpur.org However, umpolung strategies can make it behave as a nucleophile. dnmfaizpur.orgyorku.ca The cyanide ion is a classic umpolung reagent. wikipedia.org Isocyanides, like this compound, exhibit a similar ambident reactivity, acting as both a nucleophile and an electrophile. organic-chemistry.org This dual reactivity is central to their role in MCRs. In reactions like the Passerini and Ugi, the isocyanide carbon attacks the electrophilic carbon of an iminium or oxonium ion intermediate, which is formed from a carbonyl compound. organic-chemistry.org This process can be viewed as a manifestation of umpolung, where the isocyanide facilitates the formation of a new carbon-carbon bond at the former carbonyl carbon, ultimately leading to products such as α-acylamino amides. organic-chemistry.orgresearchgate.net This transformation is synthetically attractive as it allows for the construction of complex molecules from simple carbonyl precursors. dnmfaizpur.org

Synthesis of Peptides and Pseudopeptide Scaffolds

Peptides are crucial biomolecules, but their therapeutic use can be limited. slideshare.net This has led to the development of peptidomimetics, including pseudopeptides, which mimic the structure of peptides but have improved properties. slideshare.netnih.gov Isocyanide-based multicomponent reactions, particularly the Ugi reaction, are exceptionally well-suited for synthesizing peptides and diverse pseudopeptide scaffolds. researchgate.netresearchgate.net The Ugi four-component reaction (Ugi-4CR) can be used to synthesize di-N-substituted glycyl-phenylalanine derivatives, for instance. researchgate.net The ability to rapidly generate libraries of these peptidomimetic compounds makes I-MCRs a powerful tool for discovering new bioactive molecules. organic-chemistry.org The structural modularity of the products allows for fine-tuning of their properties. csic.es Solid-phase peptide synthesis (SPPS) techniques can also be integrated with these methods to create larger and more complex structures. diva-portal.orgpeptide.com

Medicinal Chemistry and Biological Investigations

Multicomponent reactions utilizing this compound have proven to be a fertile ground for the discovery of new therapeutic agents. researchgate.netresearchgate.net The structural diversity of the resulting compounds makes them ideal candidates for screening against various biological targets. frontiersin.org

Discovery of Biologically Active Compounds via this compound MCRs

Isocyanide-based MCRs are widely recognized for their capacity to generate a broad spectrum of products with significant biological activity. researchgate.net These reactions provide an efficient pathway to novel heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals. researchgate.net For example, MCRs have been used to synthesize compounds with potential as antiproliferative agents and neuroprotective compounds. researchgate.net The Ugi reaction, in particular, has been used to create libraries of compounds that are then screened for various biological activities, including antitubercular and anticancer properties. researchgate.netresearchgate.net

Cholinesterase Inhibitor Studies (Acetylcholinesterase and Butyrylcholinesterase)

A key area where this compound MCRs have had a notable impact is in the development of cholinesterase inhibitors. researchgate.net These inhibitors are the primary symptomatic treatment for neurodegenerative conditions like Alzheimer's disease, where there is a deficiency in the neurotransmitter acetylcholine (B1216132). medscape.comnih.gov The enzymes responsible for breaking down acetylcholine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.orgnih.gov

In the healthy brain, AChE is the dominant enzyme, but in the brain of an Alzheimer's patient, BChE activity increases. researchgate.netmdpi.com Therefore, inhibiting both enzymes is a valuable therapeutic strategy. researchgate.netmedscape.com

Recent research has focused on synthesizing new compounds using MCRs with o-tolylisocyanide to act as cholinesterase inhibitors. researchgate.netresearchgate.net In one study, a series of new compounds were synthesized and showed moderate inhibitory activity against both AChE and BChE. researchgate.net Notably, some of the synthesized molecules displayed a higher affinity and selectivity for BChE. researchgate.netresearchgate.net For example, one compound was found to be over 62 times more selective for BChE than AChE, with an IC₅₀ value of 25.91 µM for BChE. researchgate.net Molecular modeling studies suggested that the hydrophobic nature of these compounds, a characteristic influenced by the tolyl group, facilitates favorable interactions with hydrophobic residues in the active site of BChE. researchgate.net

Table 1: Cholinesterase Inhibition Data for Compounds Synthesized via o-Tolyl-Isocyanide MCR

Compound Target Enzyme IC₅₀ (µM) Selectivity
7a Butyrylcholinesterase (BChE) 25.91 >62.22 times for BChE over AChE
7e Butyrylcholinesterase (BChE) Moderate affinity Higher affinity for BChE

Data derived from studies on novel compounds synthesized using o-tolylisocyanide based multicomponent reactions. researchgate.net

This targeted design and synthesis approach, enabled by the versatility of this compound in MCRs, highlights a promising avenue for the development of new and more selective treatments for neurodegenerative diseases. researchgate.netmdpi.com

Neuroprotective Effects and Antioxidant Capacity Research

Research into compounds synthesized using this compound has revealed significant potential in the field of neuroprotection. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, are pivotal in creating libraries of compounds with diverse biological activities. researchgate.net Products derived from these reactions, which can incorporate this compound as a key starting material, have demonstrated notable antioxidant capacity and neuroprotective effects against cell death induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net

Studies have identified specific derivatives that exhibit a potent antioxidant capacity and a remarkable neuroprotective effect in SH-SY5Y neuroblastoma cells subjected to H₂O₂-induced damage. researchgate.net The mechanism behind this neuroprotection is linked to the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. researchgate.net This suggests that compounds synthesized from this compound could be valuable leads for developing new therapeutic agents for pathologies associated with oxidative stress, including neurodegenerative diseases like Alzheimer's. researchgate.net While this compound itself is not the active neuroprotective agent, its role as a fundamental component in the synthesis of these bioactive molecules is crucial.

Antiproliferative Activity and Cancer Cell Discrimination

The utility of this compound extends to oncology research, where it serves as a precursor for compounds with significant antiproliferative properties. Derivatives synthesized through Ugi and Passerini multicomponent reactions have shown potent activity against various human cancer cell lines. researchgate.netresearchgate.net

A notable area of research involves the synthesis of gold(III) carbene complexes derived from the reaction of gold(I)-bound this compound. These complexes have demonstrated high antiproliferative activity, often exceeding that of the conventional chemotherapy drug, cisplatin (B142131). mdpi.com The activity of these complexes has been tested against human ovarian adenocarcinoma (A2780) and its cisplatin-resistant variant (A2780Cis), showing remarkable potency in the low micromolar range. mdpi.com

CompoundGI50 (μM) vs. A2780 CellsGI50 (μM) vs. A2780Cis CellsResistance Factor (Rf)
Gold Complex 2a1.5 ± 0.12.0 ± 0.11.3
Gold Complex 2b1.2 ± 0.11.4 ± 0.11.2
Gold Complex 2c1.6 ± 0.11.8 ± 0.11.1
Gold Complex 2d0.9 ± 0.11.1 ± 0.11.2
Gold Complex 2e1.4 ± 0.11.7 ± 0.11.2
Cisplatin4.5 ± 0.27.8 ± 0.41.7

Table 1: Antiproliferative activity (GI50 values) of 2-pyridine-selenyl gold(III) carbene complexes derived from this compound (2a-e) compared to cisplatin against human ovarian cancer cell lines. mdpi.com The resistance factor (Rf) indicates the ratio of GI50 in the resistant cell line to the sensitive cell line.

Furthermore, the concept of cancer cell discrimination is an important aspect of modern anticancer research, aiming to develop therapies that selectively target tumor cells while sparing healthy ones. nih.govnih.gov Photosensitizers and other agents have been developed with the ability to distinguish cancer cells from normal cells, often by targeting differences in their cellular environments, such as RNA content or membrane potential. nih.govrsc.orgsemanticscholar.org Compounds derived from isocyanide-based reactions have shown high selectivity indices, indicating a greater effect on cancer cells compared to non-cancerous cells. researchgate.net

Enzyme Immobilization via Isocyanide Chemistry

Enzyme immobilization is a technique used to confine enzymes to an inert support, which enhances their stability and allows for their reuse in industrial processes. rnlkwc.ac.inslideshare.nete-asct.org One of the key methods for immobilization is cross-linking, where poly-functional reagents create covalent bridges between enzyme molecules, forming a stable, insoluble aggregate. e-asct.orggouni.edu.ng

Isocyanide chemistry offers a pathway for this application. Reagents such as glutaraldehyde, diazobenzidine, and various diisocyanates (e.g., hexamethylene diisocyanate) are commonly used as cross-linking agents. gouni.edu.ng These molecules react with functional groups on the surface of enzyme molecules, typically the free amino groups of lysine (B10760008) residues, to link them together. e-asct.org Although direct use of the monofunctional this compound is not suitable for cross-linking, its chemistry is foundational. Bifunctional derivatives, such as a tolyl diisocyanide, could theoretically be employed as cross-linkers to create a stable, enzyme-based catalytic system. This highlights a potential application of the broader class of isocyanide compounds in biotechnology.

Materials Science and Polymer Chemistry

Synthesis of Functional Isocyanide-Based Polymers (IBPs)

This compound and its derivatives are valuable monomers for synthesizing functional Isocyanide-Based Polymers (IBPs). nih.govgoogle.com The unique reactivity of the isocyanide group allows for the development of polymers with novel architectures and properties.

Two primary strategies are employed for creating IBPs:

Polymers from Mono-isocyanides : Monomers with a single isocyanide group, like this compound, can be polymerized to form linear polymer chains. The significance of this approach lies in the ability to introduce various functional pendants onto the polymer side chains, which can impart specific properties such as aggregation-induced emission or optical activity. nih.gov

Polymers from Diisocyanides : Monomers containing two isocyanide groups are used to construct more complex polymer backbones, including heterocyclic, spiro-heterocyclic, and bispiro-heterocyclic polymers. nih.gov A novel concept termed "multi-component spiropolymerization" has been developed, which utilizes diisocyanides in reactions with other components to create intricate, three-dimensional polymer structures. nih.gov

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers constructed by linking organic building units with strong, covalent bonds. tcichemicals.comwikipedia.orgberkeley.edu These materials are designed by selecting specific molecular linkers to create ordered 2D or 3D networks, resulting in materials with high porosity, stability, and tunable functionality. rsc.orgsemanticscholar.org

The synthesis of COFs typically involves reversible reactions, such as the formation of imines from aldehydes and amines, or boronate esters from boronic acids. tcichemicals.com While the direct integration of this compound into COFs is not widely reported, the underlying principles of COF synthesis suggest its potential. For instance, thiourea-isocyanate-based COFs have been synthesized, demonstrating that the isocyanate group (-N=C=O), a close relative of the isocyanide group (-N≡C), can be used to form these ordered structures. nih.gov This opens the possibility of designing functionalized this compound derivatives that could act as novel linkers for creating COFs with unique electronic or catalytic properties. The synthesis of aminal-linked COFs from aldehydes further shows the versatility of condensation reactions in this field. rsc.org

Supramolecular Chemistry with this compound Building Blocks

Supramolecular chemistry focuses on the design and synthesis of large, complex molecular assemblies held together by non-covalent interactions like hydrogen bonding and π-π stacking. iupac.orgnumberanalytics.com These assemblies can form discrete structures like capsules or extended networks and polymers. numberanalytics.com

Applications in Electronic Device Development and Sensors

This compound and its derivatives have emerged as valuable building blocks in the development of advanced materials for electronic devices and chemical sensors. The unique electronic and steric properties of the tolyl isocyanide ligand, when incorporated into metal complexes, give rise to functionalities that are harnessed for sensing volatile organic compounds (VOCs) and for creating materials with potential in optoelectronic devices.

The primary application of this compound in this domain is as a ligand in transition metal complexes, particularly those of platinum, palladium, gold, and iridium. These complexes often exhibit chromic properties, meaning they change color or luminescence in response to external stimuli. This behavior, known as vapochromism when triggered by vapor exposure, forms the basis for a variety of chemical sensors. researchgate.netresearchgate.netazom.com

Luminescent and Vapochromic Sensors

Metal complexes containing p-tolyl isocyanide have been shown to form extended structures with metallophilic interactions, where the metal ions are in close proximity. researchgate.netacs.org These structures can create channels that accommodate small molecules. researchgate.netacs.org The interaction of VOCs with these complexes can disrupt the metal-metal interactions or alter the local environment, leading to a detectable change in their photoluminescent properties. researchgate.netacs.org This phenomenon is the principle behind vapoluminescent sensors.

For instance, platinum(II) complexes incorporating isocyanide ligands can display highly sensitive and reversible responses to various external stimuli, including different VOCs. acs.org The interaction with analytes can cause a distinct switch in color and phosphorescence, for example, from green to red. acs.org Research on cyclometalated platinum(II) complexes with isocyanide ligands has demonstrated that these materials can undergo supramolecular self-assembly, which modulates their photoluminescent properties in response to stimuli like toluene (B28343) vapors. acs.org

A notable example is a crystalline vapoluminescent compound, Pt(CN-p-(C₂H₅)C₆H₄)₂(CN)₂, which is synthesized from a related isocyanide precursor. This material reversibly sorbs aromatic hydrocarbons from the air, resulting in distinct color changes and shifts in its emission spectrum, making it a functional sensor for these compounds. capes.gov.br The table below summarizes the emission maxima of this compound upon exposure to different analytes.

AnalyteEmission λmax (nm)
No Guest611
Toluene565
Benzene (B151609)586
Chlorobenzene592
p-Xylene585
Mesitylene565
Ethanol587
Data sourced from a study on a vapoluminescent platinum complex. capes.gov.br

Similarly, aryl gold(I) isocyanide complexes have been investigated for their stimuli-responsive properties, including luminescent mechanochromism, where mechanical stimulation induces a change in emission color. researchgate.net This property is also being explored for potential applications in sensors. researchgate.net

Iridium(III) complexes featuring aryl isocyanide ligands, such as 2,6-dimethylphenyl isocyanide, are known for their efficient phosphorescence and electrochemical stability. acs.orgum.es These characteristics make them promising candidates for use in optoelectronic devices and as luminescent probes in chemical sensing. acs.orgum.esrsc.org The emission color of these complexes can be tuned from blue to orange, demonstrating the versatility of isocyanide ligands in creating a range of redox-stable luminescent materials. acs.org

Organic Semiconductors and Conductive Polymers

While direct polymerization of this compound into a conductive polymer is not a common application, the broader class of isocyanide-containing materials has relevance in the field of organic electronics. Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.comnih.govsciopen.com The development of stable, high-performance organic semiconductors is a major area of research. sigmaaldrich.comicmab.es

Conducting polymers, such as polyaniline and polypyrrole, are synthesized through the polymerization of monomer units to create a conjugated backbone that allows for electrical conductivity. tandfonline.comnih.govwikipedia.org While this compound itself is not a primary monomer for these common conductive polymers, its derivatives and related compounds can play a role. For example, isocyanides can be used to modify the properties of metal complexes that are then incorporated into electronic devices. acs.orgrsc.org The strong-field nature of isocyanide ligands can enhance the stability and influence the electronic properties of these complexes, which is beneficial for applications in optoelectronics. acs.org

The development of materials for "chemical nose" or array-based sensors sometimes utilizes platinum(II) complexes with various isocyanide ligands to create a pattern of responses for analyte identification. mdpi.com This approach leverages the subtle differences in the interactions of various analytes with a range of sensor elements.

Computational Chemistry and Theoretical Modeling of 2 Tolylisocyanide Systems

Electronic Structure Calculations (e.g., Density Functional Theory, ab initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of 2-tolylisocyanide. Ab initio methods, meaning "from first principles," use quantum mechanics without experimental parameters, offering high accuracy at a significant computational cost. cecam.orgijritcc.org The Hartree-Fock (HF) method is a primary example, though it approximates electron-electron repulsion by considering an average field. cecam.org

More commonly, Density Functional Theory (DFT) is employed as a cost-effective yet accurate alternative. nih.gov DFT calculates the electronic energy based on the molecule's electron density, providing a robust framework for examining molecular properties. tandfonline.com Functionals like B3LYP are frequently used to approximate the exchange-correlation energy, a key component of the calculation. nih.gov These computational approaches allow for the optimization of molecular geometry and the prediction of various electronic characteristics. nih.gov

The arrangement of electrons in molecular orbitals (MOs) and their distribution across the molecule are critical determinants of chemical behavior. acs.org Molecular orbitals are formed from the linear combination of atomic orbitals, resulting in bonding and antibonding orbitals. pku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the isocyanide carbon, while the LUMO would involve the π* orbitals of the isocyanide group and the phenyl ring.

Charge distribution can be quantified using population analysis methods, which assign partial charges to each atom in the molecule. acs.orgfiveable.me This analysis helps to identify electrophilic and nucleophilic sites. In this compound, the nitrogen atom of the isocyanide group is expected to be electron-rich, while the adjacent carbon is electrophilic. The methyl group on the tolyl ring influences this distribution through an inductive effect. Computational studies on multicomponent reaction products derived from o-tolylisocyanide have utilized such calculations to understand interactions with biological targets. researchgate.net

Conceptual DFT provides a range of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. pku.edu.cnkuleuven.be These descriptors are derived from how the system's energy changes with the number of electrons. kuleuven.be Key global reactivity descriptors include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.comresearchgate.net

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. pku.edu.cnkuleuven.be For this compound, these descriptors can predict its susceptibility to addition reactions at the isocyanide carbon or reactions involving the aromatic ring. For instance, studies on the addition of organolithium compounds to p-tolyl isocyanide have shown that hydrogen abstraction from the methyl group can compete with addition to the isocyanide, a behavior that can be rationalized using reactivity descriptors. researchgate.net DFT-calculated reaction barriers have also been shown to be highly predictive of the reactivity of related compounds. nih.gov

Analysis of Molecular Orbitals and Charge Distribution

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the intricate pathways of chemical reactions. rsc.orgsmu.edu By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. This allows for a detailed, step-by-step understanding of how a reaction proceeds. smu.edu DFT calculations are frequently used to model the mechanisms of reactions involving isocyanates and isocyanides, providing insights that are difficult to obtain experimentally. mdpi.comuio.no

A transition state is a high-energy, transient structure that exists at the peak of the energy barrier between reactants and products. libretexts.orgntu.edu.sg Locating this structure is a primary goal of reaction mechanism studies. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. libretexts.org

Computational studies on analogous isocyanate reactions provide a template for how this compound's reactivity can be analyzed. For example, in the formation of urethanes from phenyl isocyanate, DFT calculations have identified a concerted mechanism involving a four-membered transition state. mdpi.com Similarly, a study on the BCl₃-catalyzed decarbonylation of isocyanates used DFT to map out multiple competing catalytic cycles, calculating the geometries and energies of all relevant transition states to determine the most favorable pathway. nih.gov Such analyses for this compound would clarify its behavior in cycloadditions, polymerizations, and other synthetically important reactions.

Isocyanate reactions can sometimes be catalyzed by the reactants or products themselves (self-catalysis) or by external catalysts. mdpi.com Computational modeling can effectively discriminate between different catalytic pathways by comparing their respective activation barriers. numberanalytics.com

For instance, computational work has suggested that urethane (B1682113) formation can proceed through self-catalysis. mdpi.com In the context of external catalysis, DFT has been used to explore the catalytic effect of various nitrogen-containing compounds on urethane formation, demonstrating a significant decrease in the reaction's barrier height. mdpi.com Another study computationally investigated how a Lewis acid-assisted Brønsted acid catalyzes isocyanate reactions, revealing a complex mechanism with three competitive cycles. nih.gov For this compound, similar computational screening could identify optimal catalysts for desired transformations, such as its insertion into metal-carbon bonds in organometallic chemistry, a process that has been studied for related aryl isocyanides. acs.org

Transition State Analysis and Activation Energies

Molecular Dynamics Simulations for System Behavior and Interactions

While electronic structure calculations typically focus on single, static molecules (often in a vacuum or with an implicit solvent model), molecular dynamics (MD) simulations model the movement and interaction of many molecules over time. nih.govnih.gov By solving Newton's equations of motion for every atom in the system, MD provides a detailed, atomistic view of how molecules behave in a more realistic environment, such as in solution or in a biological system. youtube.comyoutube.com

MD simulations are particularly useful for understanding intermolecular interactions. For example, a computational study of cholinesterase inhibitors derived from o-tolylisocyanide used molecular docking and MD simulations to reveal how the hydrophobic character of the compounds facilitates their binding to the active site of the enzyme. researchgate.net The simulations showed specific interactions with hydrophobic residues like Tryptophan and Phenylalanine. researchgate.net

For this compound itself, MD simulations could be used to study its aggregation behavior in different solvents, its interaction with catalytic surfaces, or its dynamics within a polymer matrix. Force fields, which are sets of parameters describing the potential energy of the system, are crucial for these simulations. nsf.gov While general-purpose force fields exist, specific parameters for the isocyanide group may need to be developed or validated using high-level ab initio calculations to ensure the accuracy of the simulation. nsf.gov

Structure-Activity Relationship (SAR) Studies Through Molecular Docking

Structure-Activity Relationship (SAR) studies, facilitated by computational methods like molecular docking, are crucial in medicinal chemistry for designing and optimizing compounds with specific biological activities. For derivatives of this compound, these studies help in understanding how structural modifications influence their interaction with biological targets, thereby affecting their efficacy as potential therapeutic agents.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein, to form a stable complex. ijpsonline.com This computational technique is instrumental in elucidating the binding modes and affinities of novel compounds. ijpsonline.comnih.gov For instance, in the development of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease, molecular docking has been used to validate in vitro results for compounds synthesized using o-tolylisocyanide. researchgate.net These studies reveal the interactive behavior of potent inhibitors within the active pocket of the enzymes. researchgate.net

In one such study, a series of new compounds synthesized using isocyanide-based multicomponent reactions, including o-tolylisocyanide, were evaluated for their inhibitory activity against AChE and BChE. researchgate.net The molecular docking and molecular dynamics studies for the most active compounds revealed that their hydrophobic character favors interaction with BChE. researchgate.net Specifically, the interactions were favored with hydrophobic residues such as Trp82, Trp231, Val288, and Phe329 within the enzyme's active site. researchgate.net Such detailed interaction mapping is fundamental to SAR, indicating that modifications to the tolyl group or other parts of the molecule to enhance hydrophobicity could lead to improved inhibitory potency against BChE. researchgate.net

The general approach in these SAR studies involves several steps:

Dataset Preparation : A series of related compounds, often synthesized with variations in specific substituents, is chosen for the study. nih.gov For example, a library of quinoline (B57606) thiosemicarbazones was synthesized using 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and evaluated. researchgate.net

Computational Modeling : The 3D structures of the ligands and the target protein are prepared. Molecular docking simulations are then performed to predict the binding conformation and estimate the binding affinity (e.g., binding energy in kcal/mol). ijpsonline.comnih.gov

Analysis of Interactions : The docking results are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. ijpsonline.commdpi.com

SAR Rationalization : By comparing the binding modes and affinities of different derivatives, a relationship between their chemical structure and biological activity is established. nih.gov For example, it was concluded that the substitution pattern plays a critical role in the inhibitory efficacy of certain quinoline derivatives. researchgate.net

These computational insights guide the rational design of new derivatives with enhanced activity. For example, based on the understanding of favored hydrophobic interactions, future structural modifications can be proposed to obtain compounds with better activity against cholinesterase enzymes. researchgate.net

Table 1: Molecular Docking Results for Selected Isocyanide-Derived Compounds

This table is a representative example based on findings for related heterocyclic compounds, illustrating the type of data generated in SAR studies.

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesReference
Derivative 7a (o-tolylisocyanide based)Butyrylcholinesterase (BChE)Data not specifiedTrp82, Trp231, Val288, Phe329, Thr120 researchgate.net
Derivative 7e (o-tolylisocyanide based)Butyrylcholinesterase (BChE)Data not specifiedTrp82, Trp231, Val288, Phe329, Thr120 researchgate.net
Quinoline Derivative 17P-glycoprotein (6C0V)-9.22Hydrophobic and H-bond interactions nih.gov
Thiouracil Sulfonamide Derivative 9c-kit Tyrosine Kinase-69.55 (Fitness Score kJ/mol)Not specified pharmacophorejournal.com

Advanced Modeling of Intermolecular and Surface Interactions (e.g., Isocyanide-Metal Surface Bonding)

Advanced theoretical modeling, particularly using Density Functional Theory (DFT), provides profound insights into the intermolecular forces and surface interactions involving this compound. nih.govnih.gov These studies are essential for applications in materials science, catalysis, and sensor technology, where the interface between the molecule and a surface or another molecule dictates the system's properties.

The bonding of isocyanides to metal surfaces is a key area of investigation. Isocyanides can bind to metal surfaces through the terminal carbon atom, forming a dative bond. researchgate.net Theoretical calculations, including DFT, are used to analyze the structure, stability, and nature of this bonding. mdpi.com For aryl isocyanides like this compound, the interaction with a metal surface involves a complex interplay of σ-donation from the isocyanide carbon and π-back-donation from the metal d-orbitals to the π* orbitals of the C≡N group. nih.gov

First-principles DFT studies on the bonding of the phenyl group (a core component of this compound) on various transition metal surfaces have revealed significant trends. nih.gov The strength of the bond decreases from left to right across the periodic table. nih.gov Concurrently, the preferred orientation switches from a flat-lying configuration on early transition metals to an upright one on late transition metals. nih.gov This change is attributed to the increasing number of d-electrons:

Early transition metals , which are d-electron deficient, favor π-bonding with the aryl ring, leading to a flat-lying orientation. nih.gov

Late transition metals , which are d-electron rich, favor a σ-bond with the carbon atom, resulting in an upright orientation. nih.gov

In the context of metal complexes, computational studies elucidate the noncovalent interactions that govern their supramolecular assembly. In complexes of platinum(II) and palladium(II) with aryl isocyanides, including p-tolyl isocyanide, a combination of metallophilic interactions (M···M) and π–π stacking stabilizes the formation of extended chains in the crystal structure. acs.org DFT calculations, along with methods like Quantum Theory of Atoms-in-Molecules (QTAIM), can be used to characterize these weak interactions. researchgate.net For instance, in cocrystals of trans-[MI₂(CNXyl)₂]·I₂ (M = Pd, Pt; CNXyl = 2,6-dimethylphenyl isocyanide), computational studies have been crucial in understanding the nature of uncommon metal-involved halogen bonds. acs.org

Molecular electrostatic potential (MEP) surface plots, calculated using DFT, are another powerful tool. researchgate.net They help visualize the electrophilic and nucleophilic regions of a molecule, predicting how it will interact with other molecules or surfaces. researchgate.net For example, in isocyanide-metal complexes, MEP analysis can identify sites susceptible to nucleophilic or electrophilic attack, guiding the understanding of reaction mechanisms. mdpi.com

These advanced modeling techniques provide a detailed picture of the electronic structure and bonding at the molecular level, which is critical for designing new materials and catalysts with tailored properties. acs.org

Table 2: Computational Methods in Modeling Isocyanide Interactions

Computational MethodApplication/Information GainedExample SystemReference
Density Functional Theory (DFT)Optimization of molecular geometry, calculation of electronic properties (HOMO, LUMO), reaction energetics.Phenyl group on transition metal surfaces; Gold(III) carbenoid complexes. nih.govmdpi.com
Quantum Theory of Atoms-in-Molecules (QTAIM)Analysis of bond paths and characterization of noncovalent interactions.Halogen bonding in copper(I)-based polyiodides with isocyanide ligands. researchgate.net
Molecular Electrostatic Potential (MEP)Identification of electrophilic and nucleophilic sites, prediction of intermolecular interaction sites.Isolated molecules of [Cu(I₃)(CNXyl)₃] and I₂. researchgate.net
Natural Resonance Theory (NRT) / Meyer Bond Order (MBO)Analysis of resonance forms and bond orders to understand electronic structure.Acyclic (amino)(N-pyridinium)carbenoid gold(III) complexes. mdpi.com
Noncovalent Interaction (NCI) PlotVisualization and characterization of weak noncovalent interactions in 3D space.Palladium(II) and Platinum(II) isocyanide cocrystals. acs.org

Advanced Analytical and Spectroscopic Characterization in 2 Tolylisocyanide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-tolylisocyanide and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity and purity of synthesized compounds.

Structural Assignment: In ¹H NMR spectroscopy, the aromatic protons of the tolyl group and the protons of the methyl substituent give rise to characteristic signals. The integration and splitting patterns of the aromatic signals are indicative of the substitution pattern on the benzene (B151609) ring, while the chemical shift of the methyl protons confirms its position.

In ¹³C NMR, the isocyanide carbon (–N≡C) is a particularly diagnostic resonance. Its chemical shift provides direct evidence for the presence of the isocyano functionality. The carbon atoms of the aromatic ring and the methyl group also produce distinct signals that complete the structural assignment. For example, in studies of related aryl isocyanide complexes, the isocyanide carbon resonance is readily identified and tracked. rsc.org The chemical shifts for compounds containing a tolyl group are well-documented, allowing for precise assignment. semanticscholar.orgresearchgate.net

Kinetics: Dynamic NMR spectroscopy is a powerful tool for studying the kinetics of reactions involving this compound. uni-mainz.detsu.ru By monitoring the change in signal intensity of reactants and products over time, researchers can determine reaction rates, identify intermediates, and elucidate reaction mechanisms. uni-mainz.deduke.edu Real-time NMR experiments, where spectra are recorded in situ as a reaction proceeds, are particularly valuable for capturing transient species and understanding complex reaction pathways. rsc.orgcopernicus.org For instance, the rate of consumption of an isocyanide monomer in a polymerization or insertion reaction can be quantified by integrating its characteristic NMR peaks at sequential time points. uni-mainz.deacs.org

Infrared (IR) and Vibrational Spectroscopy for Bond Analysis

Infrared (IR) spectroscopy is fundamental for analyzing the bonding within this compound, with a particular focus on the isocyanide functional group. The carbon-nitrogen triple bond (C≡N) has a strong, characteristic absorption band in a relatively uncongested region of the IR spectrum, making it an excellent diagnostic marker.

The stretching vibration of the isocyanide group (ν(N≡C)) in free this compound typically appears in the range of 2115–2130 cm⁻¹. mdpi.com The precise frequency and intensity of this band can provide insights into the electronic environment of the molecule.

When this compound acts as a ligand and coordinates to a metal center, the ν(N≡C) frequency is a sensitive probe of the metal-ligand bonding interactions. The coordination of the isocyanide's carbon atom to a metal typically involves two main electronic effects: σ-donation from the ligand to the metal and π-back-bonding from the metal to the ligand's π* orbitals. mdpi.com

σ-donation tends to strengthen the C≡N bond, causing a shift to a higher frequency (a blueshift). mdpi.com

π-back-bonding populates the antibonding orbitals of the C≡N group, weakening the bond and causing a shift to a lower frequency (a redshift).

The net shift in the ν(N≡C) frequency upon coordination reveals the relative balance of these two effects. In many transition metal complexes, π-back-bonding is significant, resulting in a noticeable redshift of the isocyanide stretching band compared to the free ligand. osti.gov This phenomenon is routinely used to study the electronic properties of metal-isocyanide complexes. core.ac.uk

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. It is widely used to identify products in complex reaction mixtures and to assess the purity of isolated compounds.

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, this compound will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

MS is particularly powerful in the analysis of reactions where this compound is a reactant. For example, in multicomponent reactions or metal-catalyzed cross-couplings, MS can be used to identify the masses of all products, intermediates, and byproducts. imtm.cz Tandem mass spectrometry (MS/MS) can be employed to fragment ions, providing structural information that helps to distinguish between isomers and confirm the connectivity of atoms within a product molecule. nih.govmdpi.comcdnsciencepub.comresearchgate.net This is invaluable for elucidating reaction pathways and characterizing novel compounds formed from this compound.

Ultra-High-Resolution Microscopy with Vibrational Spectroscopy (e.g., STM-IETS) for Surface Interactions

To investigate the behavior of this compound at the single-molecule level, particularly its interactions with surfaces, researchers employ advanced techniques like Scanning Tunneling Microscopy-Inelastic Electron Tunneling Spectroscopy (STM-IETS). This method combines the atomic-scale imaging capability of STM with the vibrational analysis of IETS, allowing for the chemical identification and characterization of individual molecules adsorbed on a conductive substrate. pku.edu.cnresearchgate.net

In an STM-IETS experiment, a sharp metallic tip is positioned over a surface where this compound molecules are adsorbed. As electrons tunnel from the tip to the surface (or vice versa), they can lose energy by exciting the vibrational modes of the adsorbed molecule. upol.cz This energy loss results in the opening of an inelastic tunneling channel, which is detected as a distinct peak in the second derivative of the tunneling current with respect to the applied voltage (d²I/dV²). royalsocietypublishing.org

Each peak in the STM-IETS spectrum corresponds to a specific vibrational mode of the this compound molecule, such as C-H stretching, aromatic ring modes, or the C≡N isocyanide stretch. By analyzing these vibrational frequencies, researchers can:

Confirm the chemical identity of the adsorbed molecule.

Determine the molecule's orientation and adsorption geometry on the surface. researchgate.net

Probe how the surface interaction perturbs the molecule's bonds. researchgate.net

Furthermore, by scanning the tip across the molecule while recording the IETS signal at a specific vibrational energy, a spatial map of that particular mode can be generated. This "vibrational mapping" provides unprecedented insight into the intramolecular and molecule-surface interactions. pku.edu.cnroyalsocietypublishing.org

X-ray Diffraction Studies for Solid-State Structures

When this compound is incorporated into a metal complex that can be grown as a single crystal, X-ray diffraction analysis reveals:

The coordination geometry around the metal center (e.g., octahedral, square planar). researchgate.net

The exact bond distances and angles of the coordinated this compound ligand, including the M-C, C≡N, and N-C(tolyl) bonds. acs.org

The orientation of the tolyl group relative to the rest of the complex, providing insight into steric interactions.

Intermolecular interactions, such as π-stacking or hydrogen bonding, within the crystal lattice.

For example, the crystal structure of a cis-dichlorotetrakis(2,6-dimethylphenyl isocyanide)iron(II) complex, a close analog of a this compound complex, provided detailed insight into the Fe-C bond lengths and the geometry of the coordinated isocyanide ligands, confirming aspects of π-backbonding that were also suggested by IR spectroscopy. researchgate.net Similarly, the structure of a manganese bis(iminoacyl) metallacycle formed from xylyl isocyanide insertion reactions was unequivocally confirmed by X-ray analysis, revealing a four-membered ring and distorted octahedral geometry around the manganese atom. acs.org

Compound Information

Sustainable Chemistry and Future Directions in 2 Tolylisocyanide Research

Green Chemistry Principles Applied to 2-Tolylisocyanide Synthesis and Reactions

The integration of green chemistry principles into the lifecycle of this compound aims to reduce its environmental footprint by improving efficiency, minimizing waste, and utilizing safer materials. google.com This involves a holistic approach, examining everything from the choice of starting materials to the final application of its derivatives.

Atom Economy and Process Efficiency Improvements

A significant application of this principle is in the synthesis of potential therapeutic agents. For instance, researchers have utilized o-Tolylisocyanide in multicomponent reactions to synthesize a series of compounds that act as cholinesterase inhibitors, which are of interest in the research for Alzheimer's disease treatment. Such strategies are not only atom-economical but also reduce the number of purification steps and solvent usage compared to traditional multi-step syntheses. google.com

Furthermore, improvements in the synthesis of this compound itself contribute to process efficiency. Patented methods, such as the dehydration of N-(o-tolyl)formamide using cyanuric chloride and DMF, have demonstrated high yields of up to 89.2%, representing an efficient route to this key reagent.

Table 1: Comparison of Synthetic Approaches Involving this compound

Approach Key Features Green Chemistry Aspects Reference(s)
Classic Dehydration Synthesis from N-(o-tolyl)formamide using dehydrating agents like POCl₃ or cyanuric chloride. Can be high-yielding, but may use stoichiometric and hazardous reagents.
Multicomponent Reactions (MCRs) One-pot synthesis combining this compound with 2+ other reactants (e.g., Ugi, Passerini). High atom economy, reduced number of steps, minimizes waste and solvent use. google.com
Flow Chemistry Synthesis or reaction performed in a continuous flow reactor. Enhanced safety, improved heat transfer, potential for higher yields and automation, reduced exposure to odorous compound.

Environmentally Benign Solvents and Reaction Conditions

The chemical industry is actively seeking to replace conventional volatile organic compounds (VOCs) with greener alternatives that are less toxic, biodegradable, and derived from renewable sources. This includes solvents like water, supercritical fluids (e.g., sc-CO₂), ionic liquids (ILs), and deep eutectic solvents (DESs). While many organic reactions still rely on traditional solvents, the development of syntheses in these green media is a key goal for sustainable chemistry.

For isocyanide chemistry, the push is towards reaction conditions that are milder and more energy-efficient. google.com Many multicomponent reactions can be performed at or near room temperature, reducing the energy input required. The application of green solvents to the synthesis and reactions of this compound is a significant area of opportunity for future research. Developing robust protocols in solvents like water, bio-derived alcohols, or DESs would substantially improve the environmental profile of its applications.

CO₂ Reuse and Upcycling Strategies

Carbon Capture and Utilization (CCU) is an emerging field focused on converting captured carbon dioxide, a primary greenhouse gas, into valuable chemicals and materials. CO₂ is an abundant, inexpensive, and renewable C1 feedstock, and its use in polymerization is a promising strategy for creating more sustainable plastics and materials.

The reaction of isocyanides with CO₂ is being explored as a route to new functional polymers. This strategy leverages the reactivity of both monomers to create novel polymer backbones. While specific examples detailing the copolymerization of this compound with CO₂ are still emerging, this represents a vital frontier in isocyanide research. The successful development of such processes would provide a direct method for upcycling CO₂ into functional materials, contributing to a circular economy.

Emerging Technologies and Methodological Advancements

Technological innovation is a key driver for advancing sustainable chemistry. For this compound, new technologies are enabling safer handling, novel reaction pathways, and enhanced efficiency.

One of the most impactful advancements is the use of continuous flow chemistry . Isocyanides are known for their pungent odor and potential instability, which can be challenging in traditional batch synthesis. Flow reactors minimize these issues by containing the reaction in a closed, automated system, reducing operator exposure. This technology allows for precise control over reaction parameters, superior heat transfer, and safer handling of reactive intermediates, often leading to higher yields and cleaner reactions.

Photocatalysis is another emerging area, using light to drive chemical reactions, often under mild conditions. This can enable unique transformations that are difficult to achieve with traditional thermal methods. While specific applications in this compound chemistry are an area for future development, photocatalysis has been used for various isocyanide reactions, including C-C bond formation and the synthesis of complex heterocycles.

Furthermore, the exploration of radical reactions involving isocyanides is opening up new synthetic possibilities. The generation of imidoyl radicals from isocyanides allows for novel cyclization and addition reactions, providing access to diverse nitrogen-containing molecules.

Interdisciplinary Research Frontiers and Novel Applications

The unique reactivity of this compound makes it a valuable tool in various scientific disciplines, leading to the development of novel functional molecules and materials.

In medicinal chemistry , this compound is a key building block for creating libraries of complex molecules for drug discovery. Its use in MCRs allows for the rapid synthesis of diverse structures. A notable example is the synthesis of pyrido[2,3-b]pyrazines, which have been identified as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease research.

In materials science and polymer chemistry , isocyanides are used to create functional materials with unique properties. The polymerization of isocyanides can lead to polymers with helical structures and other controlled architectures. A patent has listed this compound as a potential component in the preparation of crystalline organic semiconductor materials, highlighting its potential role in the development of advanced electronics. The tendency of this compound to polymerize, noted even in early literature, suggests its utility in creating novel macromolecules.

Table 2: Emerging Interdisciplinary Applications of this compound

Field Application Description Significance Reference(s)
Medicinal Chemistry Synthesis of Cholinesterase Inhibitors Used in multicomponent reactions to synthesize pyrido[2,3-b]pyrazine (B189457) derivatives as potential therapeutics for Alzheimer's disease. Demonstrates the utility of this compound in creating biologically active compounds for drug discovery.
Materials Science Organic Semiconductor Materials Listed as a potential reagent in the synthesis of crystalline organic materials for applications in electronics. Highlights potential for use in high-value, functional materials and advanced electronic devices.
Synthetic Chemistry Synthesis of Heterocycles Used as a precursor for the synthesis of various indole (B1671886) derivatives. Provides access to important structural motifs found in pharmaceuticals and functional materials.

Challenges and Opportunities in Isocyanide Chemistry for this compound

Despite its synthetic utility, the broader application of this compound faces several challenges. The compound's strong, unpleasant odor and the need for careful handling are significant practical hurdles. From a chemical perspective, controlling the high reactivity of the isocyanide group to prevent unwanted side reactions, such as polymerization, and to direct regioselectivity in complex transformations remains a key challenge for synthetic chemists.

However, these challenges are outweighed by immense opportunities. The synthetic power of isocyanide-based MCRs provides a clear opportunity to build molecular complexity from simple precursors in a sustainable and efficient manner. This is particularly valuable for generating diverse compound libraries for high-throughput screening in drug and materials discovery.

The challenges associated with handling are being actively addressed by emerging technologies like flow chemistry, which promises to make the use of this compound safer and more scalable. The continued exploration of new catalytic systems, including those based on photocatalysis and earth-abundant metals, will unlock novel reactivity and provide more sustainable routes to valuable chemical products. The application of this compound in interdisciplinary fields like medicine and materials science remains a frontier with vast potential for discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Tolylisocyanide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves substitution reactions using tolyl precursors (e.g., 2-toluidine derivatives) with phosgene equivalents or cyanide sources. Optimization requires systematic variation of parameters such as temperature (50–80°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., Cu(I) salts). Yield improvements are assessed via gravimetric analysis, with purity confirmed by 1H^1H-NMR integration and GC-MS. Detailed protocols should be documented in the experimental section, including exact molar ratios and purification steps (e.g., column chromatography) .

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : 1H^1H- and 13C^{13}C-NMR are critical for confirming the isocyanide group (–NC) resonance (δ ~150–160 ppm for 13C^{13}C). IR spectroscopy identifies the characteristic isocyanide stretch (~2100–2150 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, HPLC with UV detection (λ = 254 nm) or 19F^{19}F-NMR (if fluorinated analogs exist) can quantify impurities. All data should be cross-referenced with literature values and included in supplementary materials .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats, safety goggles) due to potential respiratory and dermal toxicity. Avoid inhalation of vapors; monitor for symptoms like dizziness or irritation. Storage conditions should adhere to flammability guidelines (e.g., in a cool, ventilated cabinet away from oxidizers). Emergency procedures include immediate rinsing of exposed skin/eyes (15+ minutes) and medical consultation for exposure incidents. Safety data sheets (SDS) must be accessible .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, HOMO-LUMO gaps, and nucleophilicity of the isocyanide group. Compare computed IR/NMR spectra with experimental data to validate accuracy. Solvent effects are incorporated via polarizable continuum models (PCM). Results should be contextualized with experimental ligand-binding studies (e.g., coordination to transition metals) to explain reactivity trends .

Q. What strategies are recommended for resolving contradictions in reported catalytic activities of this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of reaction conditions (e.g., solvent, temperature, catalyst loading) and statistical methods used in conflicting studies. Replicate key experiments under standardized conditions to isolate variables. Use control experiments to test for impurities or decomposition products (e.g., via 1H^1H-NMR monitoring). Evaluate study design robustness, including sample size and error margins, using frameworks like Sutherland et al.’s 20 tips for interpreting scientific claims .

Q. How should researchers design kinetic studies to investigate the ligand substitution behavior of this compound in organometallic complexes?

  • Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor substitution rates in real time. Vary ligand concentration (pseudo-first-order conditions) and temperature (Arrhenius analysis). Compare with analogous isocyanides (e.g., phenylisocyanide) to isolate steric/electronic effects. Data fitting via software (e.g., KinTek Explorer) extracts rate constants (kobsk_{\text{obs}}) and activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger). Full experimental details, including calibration curves, must be disclosed for reproducibility .

Q. What are the best practices for presenting conflicting thermodynamic data in publications involving this compound complexes?

  • Methodological Answer : Use comparative tables to highlight discrepancies in Gibbs free energy (ΔG\Delta G) or binding constants (KeqK_{\text{eq}}). Discuss potential sources of error (e.g., calorimetry vs. van’t Hoff methods). Include raw data in supplementary materials for transparency. Apply statistical tests (e.g., t-tests, ANOVA) to assess significance. Acknowledge limitations in the discussion section and propose follow-up experiments (e.g., isothermal titration calorimetry) to resolve ambiguities .

Methodological Notes

  • Data Reproducibility : Document experimental procedures with granular detail (e.g., syringe pump flow rates, degassing methods) to enable replication .
  • Conflict Analysis : Use causal frameworks (e.g., Bradford Hill criteria) to evaluate whether correlations imply mechanistic causation in ligand-activity studies .
  • Visualization : Avoid overcrowding figures with structures; prioritize clarity using color-coded reaction schemes and minimized annotations .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.